molecular formula C14H17NO2 B7811448 2-(4-Methoxyphenylaminomethylene)cyclohexanone

2-(4-Methoxyphenylaminomethylene)cyclohexanone

Cat. No.: B7811448
M. Wt: 231.29 g/mol
InChI Key: OCLMMJLZDJWQAW-ZHACJKMWSA-N
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Description

2-(4-Methoxyphenylaminomethylene)cyclohexanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanone core with a methoxyphenylaminomethylene substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylaminomethylene)cyclohexanone typically involves the reaction of cyclohexanone with 4-methoxyaniline in the presence of a suitable catalyst. One common method is the Schiff base formation, where cyclohexanone reacts with 4-methoxyaniline under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylaminomethylene)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Methoxyphenylaminomethylene)cyclohexanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylaminomethylene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenylaminomethylene)cyclohexanone is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

(2E)-2-[(4-methoxyanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h6-10,15H,2-5H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLMMJLZDJWQAW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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